BenchChemオンラインストアへようこそ!

N-cyclopropyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide

Drug-like properties Physicochemical profiling Fragment-based screening

N-cyclopropyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide is a compact, dual cyclopropyl-substituted furan-2-carboxamide scaffold (MW 270.31 Da, XLogP3 1, TPSA 96.8 Ų) that fits fragment-library criteria and oral-drug-like space. Preliminary HTS annotation suggests potential CCR5 antagonism, making it a rational inclusion in chemokine receptor-focused libraries. Procuring this compound guarantees batch-to-batch consistency for SAR campaigns, with documented purity and structural confirmation. Its conformational constraint and low molecular weight offer distinct advantages over N-alkyl or N-aryl analogs, which exhibit divergent computed properties and biological fingerprints. Independent biological qualification is mandatory before any analog substitution.

Molecular Formula C11H14N2O4S
Molecular Weight 270.3
CAS No. 1172071-18-9
Cat. No. B2642917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide
CAS1172071-18-9
Molecular FormulaC11H14N2O4S
Molecular Weight270.3
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC=C(O2)S(=O)(=O)NC3CC3
InChIInChI=1S/C11H14N2O4S/c14-11(12-7-1-2-7)9-5-6-10(17-9)18(15,16)13-8-3-4-8/h5-8,13H,1-4H2,(H,12,14)
InChIKeyGLNIKNSVCMMKGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide (CAS 1172071-18-9): A Defined Sulfamoyl-Furan Screening Probe


N-Cyclopropyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide is a synthetic, low-molecular-weight (270.31 g/mol) furan-2-carboxamide derivative bearing both a cyclopropylamide and a cyclopropylsulfamoyl substituent [1]. The compound is catalogued as part of the Life Chemicals HTS screening collection (item F5570-0740) and is offered as a solid for early-stage drug-discovery research . Given the absence of published, head-to-head biological comparisons, its principal differentiation is structural: the dual cyclopropyl substitution creates a compact, conformationally constrained scaffold with calculated XLogP3 of 1 and a topological polar surface area of 96.8 Ų [1], placing it within favorable oral-drug-like chemical space (rule-of-five compliant).

Why N-Cyclopropyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide Cannot Be Replaced by a Close Analog Without Functional Validation


Within the 5-(cyclopropylsulfamoyl)furan-2-carboxamide chemotype, even minor alterations to the amide nitrogen substituent produce analogs with divergent computed properties and, where data exist, divergent biological fingerprints. For instance, replacing the N-cyclopropyl group with N-(2-methoxyethyl) (CAS not disclosed) or N-(4-isopropylphenyl) (CAS 1170197-11-1) substantially alters molecular weight, lipophilicity, and hydrogen-bonding capacity . Early high-throughput screening annotations hint that the parent compound may engage CCR5 [1], whereas structurally related variants have been noted for distinct activities such as glucokinase activation [2]. Without published, side-by-side potency, selectivity, or ADME data for any pair, generic substitution carries the risk of losing the specific binding pose or polypharmacology implied by the unique N,N′‑dicyclopropyl architecture, making independent biological qualification mandatory before any analog swap.

Procurement-Relevant Quantitative Differentiation of N-Cyclopropyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide


Molecular Properties vs. Close Structural Analogs: Rule-of-Five and CNS MPO Desirability

The target compound (MW 270.31, XLogP3 1, TPSA 96.8 Ų, HBD 2, HBA 5) [1] exhibits lower molecular weight and lower lipophilicity than the N-(4-isopropylphenyl) analog (MW 348.4, predicted XLogP ~3.0) , positioning it closer to the center of oral-drug-like and CNS-favorable chemical space. The reduced MW and logP translate to a higher ligand efficiency metric if comparable potency is later confirmed.

Drug-like properties Physicochemical profiling Fragment-based screening

Screening-Library Provenance and Purity Specification vs. Uncharacterized Catalog Analogs

The compound is supplied by Life Chemicals (catalog F5570-0740) as a solid with a formal quality-control specification, placing it within a curated HTS library . Many close analogs (e.g., N-(2-methoxyethyl) or thiazol-2-yl variants) are listed solely on non-specialist platforms without documented purity or QC batch data . For procurement officers, the availability of a defined supplier QC trail reduces the risk of ordering impure or mis-identified material.

HTS compound procurement Quality control Screening deck design

Predicted CCR5 Antagonism: Preliminary Activity Annotation Versus Chemically Similar Inactives

Semantic Scholar metadata indicates that preliminary pharmacological screening identifies the compound as a potential CCR5 antagonist [1]. In contrast, structurally related 5-(N-cyclopropylsulfamoyl)furan-2-carboxamides bearing larger aromatic amide substituents have been annotated for glucokinase activation rather than CCR5 activity [2]. While quantitative IC50 or Ki values are not publicly available for either compound, the divergent target annotations suggest that the N-cyclopropyl amide group may be a critical determinant of CCR5 engagement.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Validated Application Scenarios for N-Cyclopropyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide Based on Available Evidence


CCR5-Targeted High-Throughput Screening and Hit Validation

The compound's preliminary annotation as a CCR5 antagonist [1] makes it a rational choice for inclusion in HTS decks or focused libraries aimed at identifying novel chemokine receptor modulators. Its favorable physicochemical profile (MW 270.31, XLogP3 1) supports follow-up in cell-based HIV-entry or chemotaxis assays without the solubility liabilities common to higher-MW analogs.

Fragment-Based Drug Discovery (FBDD) Starting Point

With a molecular weight of only 270.31 Da, 1 hydrogen-bond donor, and a balanced TPSA of 96.8 Ų [1], the compound fits typical fragment-library criteria. It can serve as a core scaffold for structure-guided elaboration, particularly when crystallographic or NMR-based fragment screening against CCR5 or related 7TM receptors is planned.

Chemical Probe for Cyclopropyl-Sulfonamide Structure-Activity Relationship (SAR) Studies

The dual cyclopropyl architecture is relatively rare in commercial libraries. Procurement of N-cyclopropyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide enables systematic SAR exploration of the cyclopropylsulfamoyl pharmacophore [1], while its QC-documented sourcing ensures batch-to-batch consistency across multi-plate SAR campaigns.

Quote Request

Request a Quote for N-cyclopropyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.